molecular formula C22H28N4O2S B7740074 2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7740074
M. Wt: 412.6 g/mol
InChI Key: LIUJLDJHGIIUQV-UHFFFAOYSA-N
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Description

2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a tetrahydrobenzothiophene core

Properties

IUPAC Name

2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c23-21(28)20-17-8-4-5-9-18(17)29-22(20)24-19(27)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUJLDJHGIIUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

    Acetylation: The benzylpiperazine intermediate is then acetylated using acetic anhydride to form 4-benzylpiperazin-1-yl acetate.

    Coupling with Tetrahydrobenzothiophene: The acetylated intermediate is coupled with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the benzylpiperazine moiety.

Scientific Research Applications

2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.

    N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxobutanamide: A compound with a similar benzothiophene core, used in antimicrobial studies.

Uniqueness

2-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of a benzylpiperazine moiety and a tetrahydrobenzothiophene core. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

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